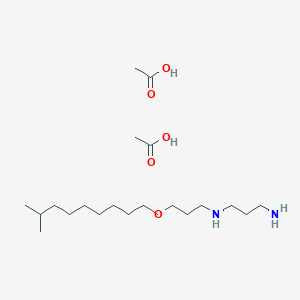
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate is a chemical compound with the molecular formula C16H36N2O. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate typically involves the reaction of 1,3-propanediamine with isodecyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored to maintain the desired reaction conditions and to ensure the quality of the final product. The compound is then purified using various techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .
Applications De Recherche Scientifique
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of other compounds.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(n-Propyl)-1,3-propanediamine: Similar in structure but with different alkyl groups.
N,N’-Dimethyl-1,3-propanediamine: Contains dimethyl groups instead of isodecyloxy groups.
N,N’-Diisopropyl-1,3-propanediamine: Contains diisopropyl groups instead of isodecyloxy groups .
Uniqueness
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate is unique due to its specific isodecyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
134883-01-5 |
|---|---|
Formule moléculaire |
C20H44N2O5 |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
acetic acid;N'-[3-(8-methylnonoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C16H36N2O.2C2H4O2/c1-16(2)10-6-4-3-5-7-14-19-15-9-13-18-12-8-11-17;2*1-2(3)4/h16,18H,3-15,17H2,1-2H3;2*1H3,(H,3,4) |
Clé InChI |
LMEYUFCSRYCLDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCOCCCNCCCN.CC(=O)O.CC(=O)O |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12741690.png)
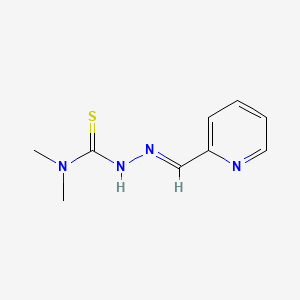
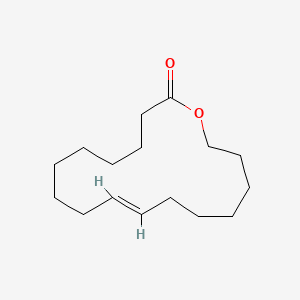
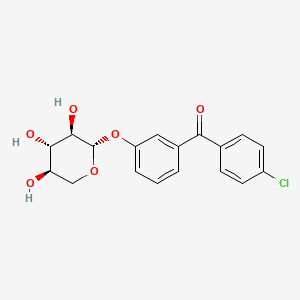
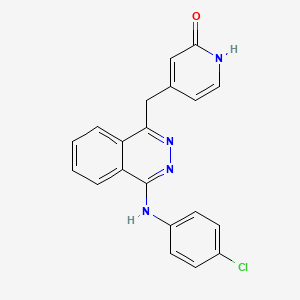
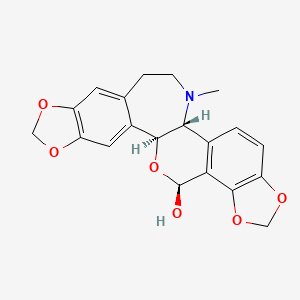
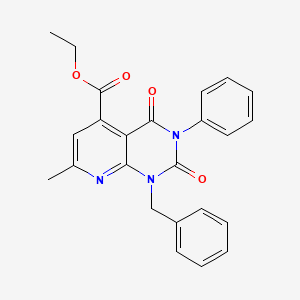
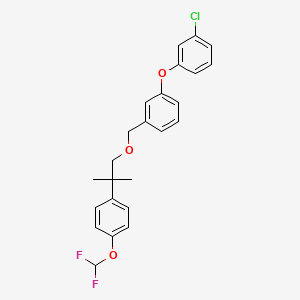

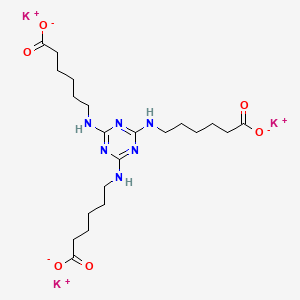
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12741775.png)


